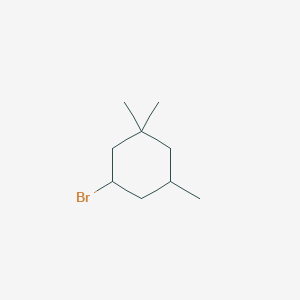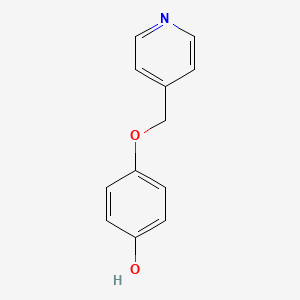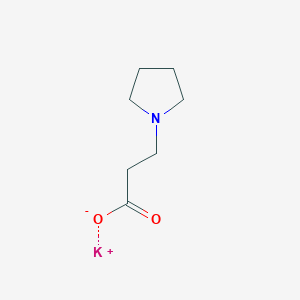
3-(Boc-aminomethyl)indoline
Overview
Description
3-(Boc-aminomethyl)indoline is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , playing a significant role in various biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological responses .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
The success of suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-(Boc-aminomethyl)indoline plays a crucial role in various biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Additionally, this compound has been shown to interact with various receptors in the body, including serotonin and dopamine receptors . These interactions can modulate neurotransmitter levels and influence signaling pathways, leading to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific context. In cancer cells, for example, this compound has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes . This effect is mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as synaptic plasticity and neuronal survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This binding is mediated through the indoline scaffold, which interacts with the heme group of the enzyme and alters its activity.
Another important mechanism is the interaction of this compound with neurotransmitter receptors, such as serotonin and dopamine receptors . These interactions can modulate receptor activity and influence downstream signaling pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . This degradation can lead to a decrease in the compound’s activity and effectiveness in biochemical assays.
Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cancer cells . These effects include sustained activation of apoptotic pathways and long-term changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels and signaling pathways . At higher doses, this compound can induce toxicity and adverse effects, including liver damage and neurotoxicity .
Threshold effects have been observed in studies, where a certain dosage is required to achieve a significant biological effect . Beyond this threshold, increasing the dosage can lead to more pronounced effects but also higher toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into various metabolites, which can then be further processed by other enzymes and pathways. The primary metabolic pathway involves the oxidation of the indoline scaffold, leading to the formation of hydroxylated metabolites .
These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in the body . The interaction with cytochrome P450 enzymes also means that this compound can affect the metabolism of other drugs and endogenous compounds, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its chemical properties and interactions with transporters and binding proteins . The compound is relatively lipophilic, allowing it to cross cell membranes and accumulate in lipid-rich tissues .
Transporters such as P-glycoprotein can influence the distribution of this compound by actively transporting it out of cells . This can affect the compound’s localization and accumulation within different tissues, influencing its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it can interact with various enzymes and receptors . The compound can also localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells .
Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound . These modifications can direct the compound to specific compartments or organelles, influencing its biological effects and interactions with other biomolecules.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-7,10,15H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGETNTBBDROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)



![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)



![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)



